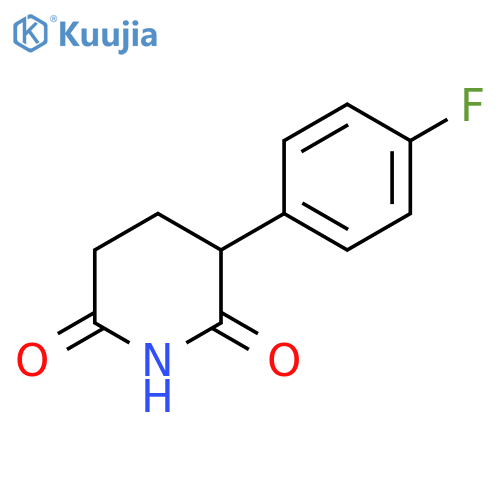

Cas no 1267967-41-8 (3-(4-Fluorophenyl)piperidine-2,6-dione)

3-(4-Fluorophenyl)piperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 2,6-Piperidinedione, 3-(4-fluorophenyl)-

- 3-(4-Fluorophenyl)piperidine-2,6-dione

-

- インチ: 1S/C11H10FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15)

- InChIKey: NBINWHNBSFTSRI-UHFFFAOYSA-N

- ほほえんだ: N1C(=O)CCC(C2=CC=C(F)C=C2)C1=O

3-(4-Fluorophenyl)piperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P023PGE-250mg |

3-(4-Fluorophenyl)piperidine-2,6-dione |

1267967-41-8 | ≥97% | 250mg |

$300.00 | 2024-07-09 | |

| 1PlusChem | 1P023PGE-1g |

3-(4-Fluorophenyl)piperidine-2,6-dione |

1267967-41-8 | ≥97% | 1g |

$742.00 | 2024-07-09 | |

| 1PlusChem | 1P023PGE-5g |

3-(4-Fluorophenyl)piperidine-2,6-dione |

1267967-41-8 | ≥97% | 5g |

$1478.00 | 2024-07-09 |

3-(4-Fluorophenyl)piperidine-2,6-dione 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

3-(4-Fluorophenyl)piperidine-2,6-dioneに関する追加情報

Comprehensive Overview of 3-(4-Fluorophenyl)piperidine-2,6-dione (CAS No. 1267967-41-8): Properties, Applications, and Research Insights

3-(4-Fluorophenyl)piperidine-2,6-dione (CAS No. 1267967-41-8) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, characterized by a piperidine-2,6-dione core substituted with a 4-fluorophenyl group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C11H10FNO2, and precise structural attributes make it a subject of interest for drug discovery and medicinal chemistry.

Recent studies highlight the growing demand for fluorinated pharmaceutical intermediates, driven by their enhanced metabolic stability and bioavailability. 3-(4-Fluorophenyl)piperidine-2,6-dione aligns with this trend, as the fluorine atom in its structure often improves binding affinity to biological targets. Researchers are actively exploring its role in designing small-molecule inhibitors and enzyme modulators, particularly in oncology and neurology. For instance, analogs of this compound have shown promise in targeting inflammatory pathways and protein-protein interactions, addressing unmet medical needs.

The synthesis of 3-(4-Fluorophenyl)piperidine-2,6-dione typically involves multi-step organic reactions, including cyclization and fluorination strategies. Advanced techniques like microwave-assisted synthesis and catalytic asymmetric methods are being optimized to improve yield and purity. Analytical characterization via NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity, ensuring reproducibility for industrial-scale production.

From an industrial perspective, 1267967-41-8 is increasingly listed in catalogs of specialty chemical suppliers, reflecting its commercial viability. Its applications extend to peptide mimetics and prodrug development, where the piperidine-2,6-dione scaffold acts as a conformational constraint. Environmental and regulatory assessments emphasize its low ecotoxicity, aligning with green chemistry principles—a key concern for modern manufacturers.

Emerging discussions in scientific forums often link 3-(4-Fluorophenyl)piperidine-2,6-dione to neurodegenerative disease research, particularly in modulating glutamate receptors or amyloid aggregation. Such connections resonate with public interest in brain health supplements and cognitive enhancers, though rigorous clinical validation remains ongoing. Additionally, its potential in cancer immunotherapy adjuvants is a hot topic, leveraging the compound’s immunomodulatory properties.

In summary, CAS No. 1267967-41-8 represents a critical building block in modern drug design, bridging academic innovation and industrial application. Its fluorophenyl-piperidinedione architecture offers a fertile ground for exploring new structure-activity relationships, while its safety profile supports sustainable development. As research progresses, this compound is poised to play a pivotal role in addressing complex therapeutic challenges.

1267967-41-8 (3-(4-Fluorophenyl)piperidine-2,6-dione) 関連製品

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)

- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)

- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)

- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)

- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)